Adenine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N=[13CH]N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adenine-13C: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Adenine-13C, a stable isotope-labeled version of the fundamental nucleobase, adenine. The incorporation of ¹³C into the adenine molecule is a critical tool in various research applications, including metabolic studies, elucidation of nucleic acid structures, and as an internal standard in quantitative mass spectrometry. This document outlines common synthetic routes, purification protocols, and presents the information in a structured format for ease of comparison and implementation.

Introduction to this compound

Adenine-¹³C is a form of adenine where one or more carbon atoms are replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracking and analysis of adenine and its derivatives in biological and chemical systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific placement of the ¹³C label, for instance at the C8 position, can provide valuable insights into molecular interactions and reaction mechanisms.

Synthesis of this compound

The chemical synthesis of ¹³C-labeled adenine typically involves the construction of the purine ring system using a ¹³C-containing precursor. A common and efficient method is the Traube purine synthesis, which utilizes a 4,5-diaminopyrimidine intermediate.

Traube Purine Synthesis for [8-¹³C]Adenine

A widely employed method for the synthesis of adenine labeled at the C8 position involves the cyclization of a 4,5,6-triaminopyrimidine with a ¹³C-labeled formic acid derivative. An efficient synthesis of [8-¹³C]adenine has been reported, which is a crucial building block for the preparation of ¹³C-labeled DNA and RNA fragments for NMR studies.[1][2]

Experimental Protocol: Synthesis of [8-¹³C]Adenine

This protocol is a generalized representation based on established purine synthesis methods.

-

Step 1: Synthesis of 4,5,6-Triaminopyrimidine. This intermediate is typically prepared from 4,6-diamino-5-nitropyrimidine through catalytic hydrogenation. The starting nitro compound can be obtained by the nitration of 4,6-diaminopyrimidine.[3]

-

Step 2: Ring Closure with a ¹³C Source. The 4,5,6-triaminopyrimidine is then reacted with a ¹³C-labeled one-carbon source to form the imidazole ring of the purine. Common reagents include [¹³C]formic acid or its derivatives like [¹³C]sodium ethyl xanthate.[4]

-

To a solution of 4,5,6-triaminopyrimidine, add [¹³C]formic acid.

-

The reaction mixture is heated under reflux for a specified period.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The crude product is then subjected to purification.

-

Below is a diagram illustrating the general workflow for the Traube purine synthesis of [8-¹³C]Adenine.

Purification of this compound

The purification of the synthesized Adenine-¹³C is crucial to remove unreacted starting materials, byproducts, and any unlabeled adenine. The choice of purification method depends on the scale of the synthesis and the desired purity level.

Common Purification Techniques

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude Adenine-¹³C is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. A common solvent system is an ethanol/water mixture.[3]

-

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography on silica gel is employed. The crude product is loaded onto a silica gel column, and a suitable solvent or solvent mixture is used to elute the components at different rates, allowing for the separation of Adenine-¹³C from impurities.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent.

-

Sample Loading: The crude Adenine-¹³C is dissolved in a minimal amount of the eluting solvent and loaded onto the top of the silica gel bed.

-

Elution: A solvent or a gradient of solvents is passed through the column to separate the components. The polarity of the solvent is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: The eluate is collected in fractions.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure Adenine-¹³C.

-

Isolation: The pure fractions are combined, and the solvent is evaporated to yield the purified product.

The following diagram illustrates a typical purification workflow for Adenine-¹³C.

Data Presentation

The quantitative data for the synthesis and purification of Adenine-¹³C can vary depending on the specific protocol and scale of the reaction. The following table provides a summary of typical data points that should be recorded and optimized.

| Parameter | Typical Value/Range | Notes |

| Synthesis | ||

| Starting Material Purity | >98% | High purity of starting materials is crucial for good yield and purity of the final product. |

| Molar Ratio of Reactants | Varies | The stoichiometry of the reactants needs to be carefully controlled. |

| Reaction Temperature | Varies (e.g., reflux) | Temperature affects the reaction rate and the formation of byproducts. |

| Reaction Time | Several hours | Monitored by TLC to ensure completion. |

| Crude Yield | 60-80% | This can vary significantly based on the specific procedure. |

| Purification | ||

| Purity before Purification | Varies | Depends on the success of the synthesis step. |

| Purity after Recrystallization | >95% | A simple and effective method for initial purification. |

| Purity after Column Chromatography | >99% | Can achieve very high purity levels. |

| Overall Yield | 40-60% | The final yield after all purification steps. |

| Isotopic Enrichment | >95% | The percentage of adenine molecules that contain the ¹³C label. |

Conclusion

The synthesis and purification of Adenine-¹³C are well-established processes that are critical for a wide range of scientific research. The Traube purine synthesis provides a reliable route for the introduction of the ¹³C label, and standard purification techniques such as recrystallization and column chromatography can yield high-purity material. The detailed protocols and structured data presented in this guide are intended to assist researchers in the successful preparation of Adenine-¹³C for their specific applications.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenine-13C: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and common experimental applications of 13C-labeled adenine (Adenine-13C). It is intended to serve as a technical resource for researchers utilizing stable isotope-labeled compounds in metabolic studies, drug development, and analytical sciences.

Chemical Structure and Properties

Adenine is a purine nucleobase fundamental to all life, forming a key component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP).[1] this compound is a stable isotope-labeled version of adenine where one or more of the carbon atoms (¹²C) are replaced with the heavier carbon isotope (¹³C). This isotopic substitution does not alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The most common isotopologues of this compound include those labeled at specific positions, such as Adenine-8-¹³C, or those uniformly labeled across all five carbon atoms, known as Adenine-¹³C₅. The choice of isotopologue depends on the specific research application and the metabolic pathways being investigated.

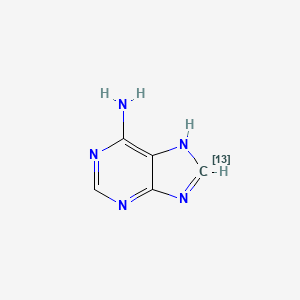

Below is a diagram of the chemical structure of Adenine, with the carbon positions numbered.

Caption: Chemical structure of adenine with numbered carbon atoms.

Quantitative Data Summary

The physical and chemical properties of unlabeled adenine and its common ¹³C isotopologues are summarized in the table below for easy comparison.

| Property | Adenine (Unlabeled) | Adenine-8-¹³C | Adenine-¹³C₅ |

| Synonyms | 6-Aminopurine, Vitamin B4 | 9H-Purin-6-amine-8-¹³C | 6-Aminopurine-¹³C₅ |

| CAS Number | 73-24-5[1] | 86967-48-8[3] | Not available |

| Molecular Formula | C₅H₅N₅[1] | C₄¹³CH₅N₅ | ¹³C₅H₅N₅ |

| Molecular Weight | 135.13 g/mol | 136.12 g/mol | 140.09 g/mol |

| Appearance | White to light yellow crystalline solid | Solid | Solid |

| Melting Point | 360-365 °C (decomposes) | Not available | Not available |

| Solubility in Water | 0.103 g/100 mL | Not available | Not available |

| Storage Temperature | Room temperature, away from light and moisture | -20°C | -20°C |

Signaling and Metabolic Pathways

Adenine is a central molecule in cellular metabolism, primarily participating in the de novo and salvage pathways for purine nucleotide synthesis. When introduced into a biological system, Adenine-¹³C is incorporated into the adenine nucleotide pool through the salvage pathway, and the ¹³C label can be traced as it is distributed throughout various metabolic routes.

The diagram below illustrates the purine salvage pathway, highlighting the entry point of adenine.

Caption: Purine salvage pathway showing the incorporation of adenine.

Experimental Protocols

Adenine-¹³C is a powerful tool for metabolic flux analysis, allowing researchers to trace the fate of adenine and its contribution to various metabolic pools. The following are detailed methodologies for key experiments utilizing Adenine-¹³C.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the position and extent of ¹³C labeling in adenine-containing metabolites.

Methodology:

-

Sample Preparation:

-

Dissolve 5-30 mg of the extracted and purified metabolite containing ¹³C-labeled adenine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The final volume should be approximately 0.5-0.6 mL in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering it through a glass wool plug into the NMR tube.

-

Add an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Typical acquisition parameters include a 45° pulse angle and continuous proton decoupling.

-

The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a higher number of scans is typically required compared to ¹H NMR.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., TopSpin, Mnova).

-

Reference the chemical shifts to the internal standard.

-

Identify and assign the resonances corresponding to the carbon atoms of the adenine moiety. The chemical shifts of ¹³C-labeled carbons will be distinct and can be compared to unlabeled standards or literature values to confirm their identity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the incorporation of ¹³C from Adenine-¹³C into various metabolites and to perform metabolic flux analysis.

Methodology:

-

Sample Preparation (from cell culture):

-

Culture cells in a medium containing the desired concentration of Adenine-¹³C for a specified period.

-

Quench metabolism rapidly by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Employ a suitable chromatography column for the separation of polar metabolites, such as a HILIC or reversed-phase C18 column.

-

The mobile phase typically consists of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile).

-

Set the mass spectrometer to operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the mass transitions of the unlabeled and ¹³C-labeled metabolites of interest.

-

-

Data Analysis:

-

Process the raw LC-MS data using appropriate software (e.g., MassHunter, Xcalibur).

-

Calculate the fractional enrichment of ¹³C in each metabolite by determining the ratio of the peak area of the ¹³C-labeled isotopologue to the sum of the peak areas of all isotopologues.

-

Use the fractional enrichment data to model and calculate metabolic fluxes through the relevant pathways.

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for a stable isotope tracing study using Adenine-¹³C.

Caption: Typical experimental workflow for stable isotope tracing with this compound.

References

The Sentinel Nucleobase: An In-depth Technical Guide to Stable Isotope Labeling with Adenine-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of cellular life, integral to the structure of nucleic acids (DNA and RNA) and central to cellular energy metabolism in the form of adenosine triphosphate (ATP).[1] Its role extends to a multitude of signaling pathways and as a component of essential cofactors like NAD and FAD. Stable isotope labeling with Adenine-¹³C offers a powerful and precise method to trace the metabolic fate of this critical molecule in real-time. By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can meticulously track the incorporation of adenine into various biomolecules, quantify metabolic fluxes, and elucidate the mechanisms of action for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with Adenine-¹³C for researchers, scientists, and drug development professionals.

Core Principles of Adenine-¹³C Labeling

Stable isotope labeling with Adenine-¹³C is a robust analytical technique used to probe the intricate dynamics of purine metabolism. The methodology hinges on the introduction of adenine molecules enriched with the ¹³C isotope into a biological system, such as cell culture or an in vivo model. Once introduced, the ¹³C-labeled adenine is taken up by cells and incorporated into various metabolic pathways. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the ¹³C enrichment in downstream metabolites. This allows for the precise measurement of metabolic pathway activity, providing invaluable insights into cellular physiology and disease states.

The primary applications of Adenine-¹³C labeling include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, such as the de novo and salvage pathways for purine synthesis.

-

Target Engagement and Mechanism of Action Studies: Elucidating how drugs interact with their intended targets and the downstream metabolic consequences.

-

Biomarker Discovery: Identifying novel metabolic markers associated with disease or drug response.

Adenine Metabolism: De Novo and Salvage Pathways

Cells synthesize purine nucleotides through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.

-

De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate. It is a fundamental process for generating new purine molecules.

-

Purine Salvage Pathway: This pathway recycles pre-existing purine bases, such as adenine, guanine, and hypoxanthine, to synthesize nucleotides. It is a more energy-efficient process compared to de novo synthesis. The key enzyme in adenine salvage is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP).

Stable isotope labeling with Adenine-¹³C is particularly well-suited for dissecting the relative contributions of these two pathways. By providing ¹³C-adenine and a ¹³C-labeled precursor for the de novo pathway (e.g., ¹³C-glycine), researchers can quantify the flux through each route.

Below is a diagram illustrating the central role of adenine in purine metabolism.

Quantitative Data Presentation

The following tables summarize hypothetical yet representative quantitative data that can be obtained from Adenine-¹³C labeling experiments. These tables are designed to provide a clear and structured format for presenting such data.

Table 1: Incorporation of ¹³C-Adenine into Adenine Nucleotide Pool in Cancer Cells

| Cell Line | Condition | Time (hours) | ¹³C-AMP (%) | ¹³C-ADP (%) | ¹³C-ATP (%) |

| HT29 | Control | 24 | 85.2 ± 3.1 | 83.9 ± 2.8 | 81.5 ± 3.5 |

| Drug X | 24 | 65.7 ± 4.2 | 63.1 ± 3.9 | 60.3 ± 4.1 | |

| MCF-7 | Control | 24 | 90.1 ± 2.5 | 88.6 ± 2.2 | 86.4 ± 2.9 |

| Drug X | 24 | 72.3 ± 3.6 | 70.5 ± 3.3 | 68.9 ± 3.8 |

Data are presented as mean ± standard deviation of the percentage of the nucleotide pool labeled with ¹³C.

Table 2: Flux Ratios of Purine Salvage vs. De Novo Synthesis

| Cell Line | Condition | Flux Ratio (Salvage/De Novo) |

| A549 | Normoxia | 3.2 ± 0.4 |

| Hypoxia | 5.8 ± 0.6 | |

| HepG2 | Control | 2.5 ± 0.3 |

| APRT Knockdown | 0.4 ± 0.1 |

Flux ratios were determined by comparing the incorporation of ¹³C-adenine (salvage) and ¹³C-glycine (de novo) into the AMP pool.

Experimental Protocols

A successful Adenine-¹³C labeling experiment requires meticulous planning and execution. The following sections provide detailed methodologies for key aspects of the experimental workflow.

Cell Culture and Preparation of Labeling Medium

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest. A typical seeding density is 1 x 10⁶ cells per 60 mm dish.

-

Labeling Medium Preparation: Prepare the cell culture medium by supplementing dialyzed fetal bovine serum (to minimize unlabeled adenine) with ¹³C-adenine. The final concentration of ¹³C-adenine will depend on the specific experimental goals but typically ranges from 10 to 100 µM. Ensure complete dissolution of the ¹³C-adenine.

-

Labeling: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed ¹³C-adenine labeling medium.

-

Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to days, depending on the turnover rate of the metabolites of interest.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

-

Quenching: Aspirate the labeling medium and immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C, directly to the culture dish.

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new pre-chilled tube.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ¹³C-labeled adenine and its metabolites.

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical mobile phase gradient would be from high to low acetonitrile concentration with a constant concentration of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 9.0).

-

Mass Spectrometry Analysis: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for unlabeled and ¹³C-labeled adenine, AMP, ADP, and ATP should be optimized beforehand.

-

Data Analysis: Integrate the peak areas for each isotopologue and calculate the percentage of ¹³C enrichment for each metabolite.

Sample Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.

-

Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and proton (¹H) NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC).

-

Data Analysis: Assign the resonances corresponding to adenine and its metabolites based on chemical shifts and coupling patterns. Quantify the ¹³C enrichment by comparing the integrals of the signals from the ¹³C-labeled and unlabeled species.

Applications in Drug Development

Stable isotope labeling with Adenine-¹³C is a valuable tool in drug development, particularly for antiviral and anticancer therapies that target nucleotide metabolism.

Antiviral Drug Development

Many antiviral drugs are nucleoside or nucleotide analogs that interfere with viral replication. For example, Tenofovir is a nucleotide analog reverse transcriptase inhibitor used to treat HIV and hepatitis B.[2][3] ¹³C-adenine labeling can be used to study how these drugs affect the host cell's nucleotide pools and to understand their mechanism of action. By tracing the incorporation of ¹³C-adenine into viral and host DNA, researchers can quantify the extent to which the drug inhibits viral replication and its off-target effects on host cell metabolism.

Anticancer Drug Development

Cancer cells often exhibit altered purine metabolism to support their rapid proliferation.[4] This makes the purine synthesis pathways attractive targets for anticancer drugs. ¹³C-adenine labeling can be used to screen for compounds that selectively inhibit purine metabolism in cancer cells while sparing normal cells. Furthermore, this technique can help to elucidate the mechanisms of resistance to anticancer drugs that target nucleotide metabolism.

The diagram below illustrates a signaling pathway relevant to cancer cell metabolism that can be investigated using Adenine-¹³C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenine-13C versus Adenine-15N for Nucleic Acid Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid research, understanding the three-dimensional structure, dynamics, and interactions of DNA and RNA is paramount. Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has emerged as a powerful tool to probe these molecular properties at an atomic level. Among the stable isotopes employed, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling of adenine residues offer unique and complementary insights. This guide provides a detailed technical comparison of Adenine-¹³C and Adenine-¹⁵N for nucleic acid studies, outlining their respective strengths, common experimental approaches, and practical applications.

Core Principles of Isotopic Labeling in Nucleic Acid NMR

The primary challenge in NMR studies of large nucleic acids is severe resonance overlap due to the limited chemical shift dispersion of the four constituent nucleotides.[1][2] Isotopic labeling with ¹³C or ¹⁵N helps to overcome this limitation by spreading out the signals into additional dimensions, thereby enhancing spectral resolution.[3] This allows for the unambiguous assignment of resonances and the detailed characterization of nucleic acid structure and dynamics.[4]

Comparative Analysis: Adenine-¹³C vs. Adenine-¹⁵N

The choice between ¹³C and ¹⁵N labeling of adenine depends largely on the specific biological question being addressed. Each isotope offers distinct advantages in terms of the information they provide and the experimental techniques they enable.

| Feature | Adenine-¹³C Labeling | Adenine-¹⁵N Labeling |

| Primary Application | Probing conformational dynamics, sugar pucker, and glycosidic torsion angles.[5] | Investigating hydrogen bonding, base pairing, and interactions with proteins or ligands. |

| NMR Sensitivity | Generally higher than ¹⁵N due to a larger gyromagnetic ratio. | Lower intrinsic sensitivity compared to ¹³C. |

| Chemical Shift Dispersion | Carbon chemical shifts are highly sensitive to the local electronic environment and conformation. | Nitrogen chemical shifts are particularly sensitive to hydrogen bonding and protonation state. |

| Key Experiments | ¹H-¹³C HSQC, ¹³C-edited NOESY, Relaxation Dispersion (CPMG, R1ρ). | ¹H-¹⁵N HSQC, HNN-COSY, Chemical Shift Perturbation (CSP) mapping. |

| Typical Labeled Positions | C2, C8, C1', C2', C4', C5'. | N1, N3, N7, N6 (amino group). |

Probing Nucleic Acid Dynamics with Adenine-¹³C

¹³C labeling of adenine is particularly powerful for characterizing the dynamic landscape of RNA and DNA. The carbon chemical shifts in both the base and the sugar are sensitive reporters of conformational changes occurring on a wide range of timescales.

Relaxation dispersion NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ, are used to study these dynamic processes. By measuring the relaxation rates of ¹³C nuclei at different spin-lock field strengths, it is possible to extract kinetic and thermodynamic information about conformational exchanges, such as the interconversion between different folded states of a riboswitch.

Logical Workflow for Studying RNA Dynamics with ¹³C Labeling

Investigating Nucleic Acid Interactions with Adenine-¹⁵N

¹⁵N labeling of adenine is an invaluable tool for studying intermolecular interactions, particularly those involving hydrogen bonds. The chemical shifts of nitrogen nuclei in the purine ring are highly sensitive to their hydrogen-bonding status, making them excellent probes for base pairing and for interactions with proteins and small molecules.

Chemical Shift Perturbation (CSP) mapping is a common technique used to identify binding interfaces. By recording ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled nucleic acid in the presence and absence of a binding partner, changes in the chemical shifts of specific adenine nitrogens can be monitored. Residues exhibiting significant chemical shift changes are likely to be at or near the binding interface.

Signaling Pathway for DNA-Protein Interaction Studied by ¹⁵N Labeling

Quantitative Data

The following tables summarize key quantitative parameters for Adenine-¹³C and Adenine-¹⁵N in nucleic acid NMR studies.

Table 1: Typical Chemical Shift Ranges for Adenine in Nucleic Acids

| Atom | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| C2 | 152 - 156 | - |

| C8 | 138 - 142 | - |

| N1 | - | 220 - 230 |

| N3 | - | 205 - 215 |

| N7 | - | 225 - 235 |

| N6 (NH₂) | - | 70 - 80 |

| Note: Chemical shifts are referenced to DSS for ¹³C and liquid ammonia for ¹⁵N. Values can vary depending on the local structure and environment. |

Table 2: Typical One-Bond Coupling Constants (¹J)

| Coupling | Value (Hz) |

| ¹J(¹³C2, ¹H2) | ~200 |

| ¹J(¹³C8, ¹H8) | ~215 |

| ¹J(¹⁵N6, ¹H6) | ~90 |

| Note: These values are approximate and can be influenced by the local geometry. |

Experimental Protocols

Enzymatic Incorporation of Labeled Adenine into RNA

This protocol describes the in vitro transcription of RNA with site-specific incorporation of a ¹³C- or ¹⁵N-labeled adenine.

-

Template Preparation: A DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared. For site-specific labeling at the 5' end, the template can be designed to initiate transcription with the labeled adenosine monophosphate (AMP).

-

In Vitro Transcription Reaction: The transcription reaction is set up with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs). For 5' labeling, the labeled AMP is provided in excess over the other NTPs.

-

Ligation (for internal labeling): To achieve internal labeling, two RNA fragments are synthesized separately. One fragment is 5'-labeled with the isotopic adenosine. The two fragments are then ligated together using T4 DNA ligase to generate the full-length, site-specifically labeled RNA.

-

Purification: The labeled RNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Solid-Phase Synthesis of Labeled DNA

Solid-phase phosphoramidite chemistry allows for the precise incorporation of labeled nucleotides at any position within a DNA oligonucleotide.

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid.

-

Coupling: The desired ¹³C- or ¹⁵N-labeled adenine phosphoramidite is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Key NMR Experiments

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the chemical shifts of protons with their directly attached ¹³C nuclei. It is essential for assigning the carbon resonances of the adenine base and ribose.

-

Pulse Program: A standard HSQC pulse sequence with gradients for coherence selection and water suppression is used.

-

Acquisition Parameters: Typical spectral widths are ~16 ppm for ¹H and ~40 ppm for ¹³C. The number of scans and increments in the indirect dimension are adjusted based on sample concentration and desired resolution.

¹H-¹⁵N HSQC: This experiment is analogous to the ¹H-¹³C HSQC but correlates protons with their attached ¹⁵N nuclei. It is the workhorse experiment for studying protein-nucleic acid interactions and hydrogen bonding.

-

Pulse Program: A sensitivity-enhanced HSQC with water flip-back is commonly employed.

-

Acquisition Parameters: Typical spectral widths are ~16 ppm for ¹H and ~35 ppm for ¹⁵N. The experiment is highly sensitive to the buffer conditions and temperature.

Conclusion

Both Adenine-¹³C and Adenine-¹⁵N are indispensable tools for the detailed investigation of nucleic acid structure, dynamics, and interactions. ¹³C labeling excels in providing insights into the conformational landscape and dynamic properties of nucleic acids, making it ideal for studying phenomena like RNA folding and riboswitch function. Conversely, ¹⁵N labeling is exquisitely sensitive to hydrogen bonding and is the preferred method for mapping the binding interfaces of proteins and small molecules on DNA and RNA. The strategic choice of isotopic label, combined with the appropriate NMR experiments, empowers researchers to dissect the intricate molecular mechanisms that govern the biological functions of nucleic acids.

References

- 1. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Adenine-13C Mass Isotopomer Distribution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of the flow of atoms through metabolic networks. Among the various stable isotopes utilized, 13C has proven particularly valuable for elucidating the complexities of cellular metabolism. This guide focuses on the application of 13C-labeling to study the metabolism of adenine, a fundamental component of nucleic acids, energy currency (ATP), and signaling molecules. Understanding the mass isotopomer distribution (MID) of adenine and its derivatives after the introduction of a 13C-labeled precursor offers profound insights into the activities of purine synthesis pathways.

Purine nucleotides can be synthesized through two primary routes: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds the purine ring from simpler precursors, such as amino acids and one-carbon units, a process that is often upregulated in highly proliferative cells like cancer cells.[2] In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources, which is a more energy-efficient process.[2][3] The relative contribution of these two pathways can vary significantly between different cell types and physiological or pathological states.

By introducing a 13C-labeled substrate that can enter one or both of these pathways, researchers can track the incorporation of 13C into the adenine molecule. Mass spectrometry is then employed to measure the relative abundance of different mass isotopomers of adenine, which are molecules of adenine that differ only in the number of 13C atoms they contain. The resulting mass isotopomer distribution provides a quantitative readout of the metabolic fluxes through the de novo and salvage pathways. This information is critical for understanding the metabolic phenotype of cells, identifying metabolic vulnerabilities in diseases like cancer, and evaluating the mechanism of action of drugs that target purine metabolism.

This technical guide will provide an in-depth overview of the core concepts of adenine-13C mass isotopomer distribution analysis, detailed experimental protocols, and guidance on data interpretation, presentation, and visualization.

Adenine Metabolic Pathways

The metabolism of adenine is intricately linked to the broader network of purine metabolism. The two main pathways contributing to the intracellular pool of adenine nucleotides are the de novo synthesis pathway and the salvage pathway. A third key pathway, the purine nucleotide cycle, is involved in the interconversion of purine nucleotides and plays a role in energy metabolism, particularly in muscle.[4]

The de novo pathway synthesizes inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from basic building blocks. The salvage pathway reclaims adenine and adenosine from nucleotide catabolism or extracellular sources to regenerate AMP. Key enzymes in the salvage pathway include adenine phosphoribosyltransferase (APRT), which converts adenine to AMP, and adenosine kinase (ADK), which phosphorylates adenosine to AMP. Adenosine deaminase (ADA) plays a catabolic role by converting adenosine to inosine.

References

- 1. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

The Unseen Influence: A Technical Guide to the Natural Abundance of ¹³C and its Impact on Adenine Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental concept of the natural abundance of the carbon-13 isotope (¹³C) and its significant implications for the isotopic labeling of adenine, a cornerstone molecule in numerous biological processes. Understanding and correcting for the natural abundance of ¹³C is paramount for accurate and reliable data interpretation in research, clinical diagnostics, and drug development.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C). A third isotope, carbon-14 (¹⁴C), is radioactive and present in trace amounts. The vast majority of carbon atoms are ¹²C, while ¹³C accounts for approximately 1.1% of all carbon atoms[1][2][3][4]. This seemingly small percentage has profound effects on analytical measurements, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While chemically very similar, the single extra neutron in ¹³C gives it a greater mass than ¹²C[5]. This mass difference is the basis for isotopic analysis and also the source of potential complications in labeling studies. Biological systems can exhibit a slight preference for the lighter ¹²C isotope, a phenomenon known as isotopic fractionation, which can lead to subtle variations in the ¹³C/¹²C ratio in natural products.

Table 1: Natural Abundance and Properties of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Nuclear Spin (I) |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 | 0 |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 | 1/2 |

Adenine: A Vital Target for Isotopic Labeling

Adenine (C₅H₅N₅) is a purine nucleobase fundamental to all known life. It is a key component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine triphosphate (ATP). Its central role in cellular metabolism, signaling, and genetics makes it a frequent subject of isotopic labeling studies aimed at tracing metabolic pathways, quantifying cellular dynamics, and understanding drug mechanisms.

Isotopically labeled adenine, where one or more ¹²C atoms are replaced with ¹³C, serves as a tracer that can be monitored by analytical techniques. However, the inherent presence of naturally abundant ¹³C in both the labeled tracer and the biological system complicates the analysis.

The ¹³C Effect in Mass Spectrometry of Adenine

Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). The presence of ¹³C at its natural abundance gives rise to what is known as the M+1 peak in the mass spectrum of a molecule. For an unlabeled adenine molecule, the monoisotopic peak (M) corresponds to the mass of the molecule with all ¹²C atoms. The M+1 peak, one mass unit higher, is primarily due to the presence of a single ¹³C atom in a fraction of the adenine molecules.

The theoretical isotopic distribution of unlabeled adenine due to the natural abundance of its constituent isotopes can be calculated. This distribution dictates the expected relative intensities of the M, M+1, M+2, etc., peaks.

Table 2: Theoretical Isotopic Distribution of Unlabeled Adenine (C₅H₅N₅)

| Isotopologue | Mass | Relative Intensity (%) | Primary Contributor(s) |

| M | 135.0548 | 100.00 | ¹²C₅¹H₅¹⁴N₅ |

| M+1 | 136.0582 | 5.95 | ¹³C¹²C₄¹H₅¹⁴N₅, ¹²C₅¹H₅¹⁴N₄¹⁵N |

| M+2 | 137.0615 | 0.17 | ¹³C₂¹²C₃¹H₅¹⁴N₅, ¹³C¹²C₄¹H₅¹⁴N₄¹⁵N |

Note: Intensities are calculated based on the natural abundances of all constituent isotopes (C, H, N).

In a labeling experiment, where, for example, fully ¹³C-labeled adenine ([¹³C₅]-adenine) is introduced, the mass spectrum becomes a composite of the isotopic distributions of both the unlabeled and the labeled adenine pools. The natural ¹³C abundance in the labeled tracer can also lead to peaks that overlap with those from partially labeled species, further complicating interpretation.

Correcting for Natural ¹³C Abundance in Mass Spectrometry

To obtain accurate measurements of isotopic enrichment, the raw mass spectrometry data must be corrected for the contribution of natural ¹³C abundance. This is typically achieved using mathematical algorithms, often implemented in specialized software. The general principle involves using a correction matrix based on the elemental composition of the analyte and the known natural isotopic abundances of its elements.

Experimental Protocol: Matrix-Based Correction for Natural ¹³C Abundance

-

Determine the Elemental Formula: Accurately determine the chemical formula of the adenine-containing molecule or fragment being analyzed.

-

Acquire Mass Spectra: Obtain high-resolution mass spectra of both an unlabeled (natural abundance) standard and the labeled experimental samples.

-

Construct the Correction Matrix: A correction matrix is computationally generated. This matrix accounts for the probability of each mass isotopologue (M, M+1, M+2, etc.) occurring naturally for a molecule of the given elemental composition.

-

Solve the System of Equations: The measured isotopic distribution is treated as a vector that is the product of the correction matrix and the "true" isotopic distribution resulting from the labeling experiment. By inverting the correction matrix, the true distribution can be calculated.

-

Utilize Correction Software: For practical applications, software packages such as IsoCor, IsoCorrectoR, or AccuCor are commonly used to perform these calculations automatically. These tools can also account for the isotopic purity of the tracer.

The ¹³C Effect in NMR Spectroscopy of Adenine

In contrast to mass spectrometry, the low natural abundance of ¹³C is a primary limiting factor for NMR spectroscopy. Since only the ¹³C isotope has a nuclear spin of 1/2, it is the only carbon isotope that is NMR-active. The low abundance of ¹³C results in a significantly lower sensitivity compared to ¹H NMR.

For unlabeled adenine, obtaining a ¹³C NMR spectrum with a good signal-to-noise ratio requires a concentrated sample and a long acquisition time. In ¹³C labeling experiments, the incorporation of ¹³C-enriched adenine dramatically increases the signal intensity of the labeled carbon atoms, making them readily observable.

The natural abundance of ¹³C can still have subtle effects. For instance, in highly enriched samples, the probability of having two adjacent ¹³C atoms increases, which can give rise to ¹³C-¹³C spin-spin coupling, potentially complicating the spectra. However, for most applications, the primary challenge in ¹³C NMR remains sensitivity.

Adenine's Role in Cellular Energy: The ATP Cycle

To illustrate the biological context where adenine labeling is crucial, the following diagram depicts the central role of the adenine nucleotide ATP in cellular energy transfer. Isotopic labeling of the adenine moiety of ATP allows researchers to trace its synthesis, degradation, and utilization in various metabolic pathways.

References

Adenine-¹³C as a Precursor in Biochemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biochemical and pharmaceutical research. The use of non-radioactive, heavy isotopes of common elements allows for the precise tracing of metabolic pathways, quantification of metabolite turnover, and elucidation of complex biological networks without the safety concerns and disposal issues associated with radioisotopes. Adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and redox cofactors (NAD and FAD), is a key player in cellular metabolism. Consequently, Adenine labeled with Carbon-13 (Adenine-¹³C) serves as a powerful probe to investigate numerous critical cellular processes.

This technical guide provides a comprehensive overview of the application of Adenine-¹³C as a precursor in biochemical synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic labeling experiments using this versatile tracer. The guide covers detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying principles.

Core Applications of Adenine-¹³C in Biochemical Research

The versatility of adenine as a core molecule in cellular metabolism makes Adenine-¹³C a valuable tool for a wide range of applications:

-

Nucleic Acid Synthesis and Turnover: By introducing Adenine-¹³C into cell culture or in vivo models, researchers can track its incorporation into newly synthesized DNA and RNA. This allows for the quantification of nucleic acid synthesis rates and the study of DNA repair and RNA turnover under various physiological and pathological conditions.

-

Energy Metabolism and Bioenergetics: Adenine is a cornerstone of adenosine triphosphate (ATP), the primary energy currency of the cell. Tracing the incorporation of ¹³C from adenine into the ATP pool provides insights into the dynamics of energy metabolism and the regulation of ATP homeostasis.

-

Redox Homeostasis: Adenine is a component of the essential redox cofactors NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide). Labeling with Adenine-¹³C enables the study of the synthesis and turnover of these critical molecules, which are central to cellular redox balance and a multitude of enzymatic reactions.

-

Metabolic Flux Analysis (MFA): In conjunction with other stable isotope tracers, Adenine-¹³C can be used in metabolic flux analysis to provide a quantitative understanding of the flow of metabolites through interconnected biochemical pathways. This is particularly valuable in systems biology and in understanding the metabolic reprogramming that occurs in diseases like cancer.

-

Drug Development and Target Validation: By tracing the impact of a drug candidate on adenine metabolism, researchers can gain insights into its mechanism of action. Furthermore, understanding how cancer cells or pathogens utilize adenine pathways differently from normal cells can reveal novel therapeutic targets.

Biochemical Pathways of Adenine Incorporation

Upon entering the cell, Adenine-¹³C is primarily incorporated into the cellular nucleotide pool through the purine salvage pathway. The key enzyme in this process is adenine phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP). From this central point, the ¹³C label can be distributed into various essential biomolecules.

Experimental Protocols

Protocol 1: ¹³C-Adenine Labeling in Cell Culture

This protocol outlines the general procedure for labeling cultured mammalian cells with Adenine-¹³C to trace its incorporation into DNA, RNA, and nucleotides.

Materials:

-

Cell culture medium appropriate for the cell line of interest

-

Fetal Bovine Serum (FBS), dialyzed if necessary to remove unlabeled adenine

-

Adenine-¹³C (e.g., Adenine-8-¹³C, 95% purity)[1]

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Microcentrifuge tubes

-

Reagents for DNA/RNA extraction (e.g., TRIzol, commercial kits)

-

Reagents for nucleotide extraction (e.g., cold methanol or acetonitrile-based solutions)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with Adenine-¹³C. The final concentration of Adenine-¹³C can vary depending on the cell line and experimental goals, but a starting range of 10-100 µM is common. For precise labeling, it is advisable to use a medium with low levels of unlabeled adenine or dialyzed FBS.

-

Labeling Incubation:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared ¹³C-adenine labeling medium to the cells.

-

Incubate the cells for the desired period. The incubation time will depend on the turnover rate of the biomolecule of interest. For rapidly turning over pools like ATP, a few hours may be sufficient. For DNA and RNA, longer incubation times (e.g., 24-72 hours) are typically required to achieve significant labeling.[2][3]

-

-

Cell Harvesting:

-

After the incubation period, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to the extraction protocol for the biomolecules of interest (DNA/RNA or nucleotides).

-

Protocol 2: Extraction and Hydrolysis of ¹³C-Labeled DNA and RNA for Nucleobase Analysis

This protocol describes the extraction of total nucleic acids and their subsequent hydrolysis to individual nucleobases for analysis by LC-MS/MS.

Materials:

-

TRIzol reagent or a commercial DNA/RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

Nuclease-free water

-

Formic acid (≥88%)

-

Heating block or oven capable of reaching 140°C

-

Speed-vac or vacuum concentrator

Procedure:

-

Nucleic Acid Extraction:

-

Following cell harvesting, add 1 mL of TRIzol reagent per 10 cm dish directly to the culture plate and lyse the cells by pipetting.

-

Follow the manufacturer's protocol for phase separation using chloroform and precipitation of nucleic acids with isopropanol.

-

Wash the nucleic acid pellet with 75% ethanol and air-dry briefly.

-

Resuspend the pellet in nuclease-free water.

-

-

Acid Hydrolysis to Nucleobases: [4][5]

-

Transfer a known amount of the extracted nucleic acid (e.g., 1-5 µg) to a glass autosampler insert.

-

Dry the sample completely using a speed-vac.

-

Place the insert into a larger glass vial containing a small volume of formic acid (gas-phase hydrolysis).

-

Seal the vial and incubate at 140°C for 24-48 hours. For RNA, a 48-hour hydrolysis is recommended to ensure complete release of pyrimidines.

-

After incubation, cool the vial and dry the hydrolyzed sample to remove the formic acid.

-

Reconstitute the dried nucleobases in a suitable mobile phase for LC-MS/MS analysis.

-

Protocol 3: Extraction of ¹³C-Labeled Adenine Nucleotides and NAD

This protocol details the extraction of small molecule metabolites, including ATP, ADP, AMP, and NAD, from cultured cells.

Materials:

-

Ice-cold 80% Methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Metabolite Quenching and Extraction:

-

After washing the cells with ice-cold PBS, add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for a 10 cm dish) directly to the plate on ice.

-

Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

-

Protein Precipitation and Supernatant Collection:

-

Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Carefully collect the supernatant, which contains the soluble metabolites, and transfer it to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the supernatant using a speed-vac or a gentle stream of nitrogen.

-

Reconstitute the dried metabolite extract in a suitable mobile phase for LC-MS/MS analysis.

-

Data Presentation: Quantitative Analysis of ¹³C Incorporation

The primary output of an Adenine-¹³C labeling experiment is the measurement of ¹³C enrichment in the target biomolecules. This is typically determined by mass spectrometry, which can distinguish between the unlabeled (M+0) and labeled (M+n) isotopologues of a molecule. The data can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment in Nucleobases from DNA and RNA

| Sample Condition | Nucleobase | Isotopic Enrichment (Atom % ¹³C) |

| Control (Unlabeled) | Adenine | ~1.1% (Natural Abundance) |

| Adenine-¹³C Labeled (24h) | Adenine | (Experimental Value) |

| Guanine | (Experimental Value) | |

| Cytosine | (Experimental Value) | |

| Thymine/Uracil | (Experimental Value) | |

| Adenine-¹³C Labeled (48h) | Adenine | (Experimental Value) |

| Guanine | (Experimental Value) | |

| Cytosine | (Experimental Value) | |

| Thymine/Uracil | (Experimental Value) |

Table 2: Isotopic Enrichment in Adenine Nucleotides and NAD

| Sample Condition | Metabolite | Isotopic Enrichment (Atom % ¹³C) |

| Control (Unlabeled) | ATP | ~1.1% (Natural Abundance) |

| ADP | ~1.1% (Natural Abundance) | |

| AMP | ~1.1% (Natural Abundance) | |

| NAD⁺ | ~1.1% (Natural Abundance) | |

| Adenine-¹³C Labeled (4h) | ATP | (Experimental Value) |

| ADP | (Experimental Value) | |

| AMP | (Experimental Value) | |

| NAD⁺ | (Experimental Value) | |

| Adenine-¹³C Labeled (8h) | ATP | (Experimental Value) |

| ADP | (Experimental Value) | |

| AMP | (Experimental Value) | |

| NAD⁺ | (Experimental Value) |

Experimental Workflow Visualization

Conclusion

Adenine-¹³C is a powerful and versatile tool for probing fundamental aspects of cellular metabolism. Its application in tracing nucleic acid synthesis, energy metabolism, and redox homeostasis provides invaluable insights for basic research and drug development. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can effectively leverage Adenine-¹³C to advance their understanding of complex biological systems. The ability to quantify the dynamic incorporation of this stable isotope into essential biomolecules offers a robust method for elucidating the metabolic consequences of genetic alterations, disease states, and pharmacological interventions.

References

- 1. Adenine (8-¹³C, 95%; may contain up to 7% 2-¹³C) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. 13C-carrier DNA shortens the incubation time needed to detect benzoate-utilizing denitrifying bacteria by stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Adenine-13C: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Adenine-13C, a stable isotope-labeled version of the purine nucleobase adenine. While the isotopic label does not significantly alter the chemical properties, it is crucial to handle this compound with the same precautions as unlabeled adenine due to its potential health hazards. This document outlines the physical and chemical properties, toxicological data, and detailed protocols for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄¹³CH₅N₅ | [1][2] |

| Molecular Weight | 136.12 g/mol | [1][2][3] |

| Melting Point | >360 °C (decomposes) | |

| Solubility | Soluble in DMSO (12.5 mg/mL with heating), slightly soluble in water (1.03 g/L at 25°C). Physical methods such as vortexing, ultrasound, or using a hot water bath can aid in dissolution. | |

| log KOW (Octanol-Water Partition Coefficient) | -0.1 (at 20°C) |

Toxicological Information

Adenine is classified as toxic if swallowed. The primary health hazards are associated with ingestion and potential irritation upon contact.

| Hazard | Description | Reference |

| Acute Oral Toxicity | Toxic if swallowed. The LD50 (oral, rat) is 227 mg/kg. Symptoms may include convulsions, muscle weakness, and respiratory changes. | |

| Skin Corrosion/Irritation | May cause skin irritation. | |

| Serious Eye Damage/Irritation | May cause eye irritation. | |

| Respiratory/Skin Sensitization | Not classified as a sensitizer. | |

| Germ Cell Mutagenicity | Not classified as a mutagen. | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA. | |

| Reproductive Toxicity | No information available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No known effects. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the formation and inhalation of dust or aerosols.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before use and disposed of properly after handling the material.

-

Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N99 or P2).

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling the product and before breaks.

-

Take off contaminated clothing immediately.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption.

-

Store locked up or in an area accessible only to authorized personnel.

-

For long-term stability, especially in solution, store at -20°C or -80°C, protected from light and under a nitrogen atmosphere. Specific storage recommendations from the supplier should be followed.

Disposal

-

Adenine and its derivatives should be disposed of as hazardous waste.

-

Do not allow the product to enter drains or waterways.

-

Dispose of the substance and its container in accordance with all applicable local, regional, national, and international regulations.

-

Uncleaned containers should be treated as the product itself.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures.

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid dust inhalation and contact with the substance.

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system. Carefully sweep up the spilled material without creating dust and place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical advice if irritation develops.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

Experimental Protocols: Example of Metabolic Labeling

The following is a generalized protocol for a metabolic labeling experiment using this compound. This should be adapted based on the specific cell line, experimental goals, and laboratory conditions.

Objective: To trace the incorporation of adenine into nucleic acids (DNA/RNA) in a cell culture system.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured cells

-

Sterile, DNase/RNase-free water or DMSO for stock solution preparation

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Equipment for nucleic acid extraction and analysis (e.g., LC-MS)

Methodology:

-

Stock Solution Preparation:

-

Under sterile conditions in a chemical fume hood, prepare a stock solution of this compound. For example, dissolve a known quantity in sterile DMSO to create a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

-

Cell Seeding:

-

Seed cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the labeling period.

-

Allow cells to adhere and resume growth (typically 24 hours).

-

-

Labeling:

-

Prepare the labeling medium by supplementing the normal growth medium with the desired final concentration of this compound (e.g., 10 µM). This concentration may need to be optimized.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled adenine into newly synthesized nucleic acids.

-

-

Cell Harvesting and Nucleic Acid Extraction:

-

After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.

-

Harvest the cells using a standard method (e.g., trypsinization, cell scraping).

-

Extract DNA and/or RNA using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction).

-

-

Sample Analysis:

-

Digest the extracted nucleic acids into individual nucleosides.

-

Analyze the nucleoside mixture using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation of this compound.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Workflow: Metabolic Labeling

References

A Technical Guide to High-Purity ¹³C-Labeled Adenine for Researchers and Drug Development Professionals

Introduction: Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes. It is an integral component of nucleic acids (DNA and RNA), energy currency molecules like adenosine triphosphate (ATP), and essential cofactors such as NAD and FAD.[1][2] The stable isotope-labeled form, Adenine-¹³C, serves as a powerful tracer in metabolic research and drug development. Its incorporation into biological systems allows for the precise tracking of metabolic pathways, quantification of flux, and elucidation of drug mechanisms. This guide provides an in-depth overview of commercial suppliers, technical specifications, and experimental applications of high-purity Adenine-¹³C.

Commercial Suppliers and Quantitative Data

The procurement of high-purity Adenine-¹³C is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in stable isotope-labeled compounds. The following table summarizes the key quantitative data for Adenine-¹³C from prominent commercial vendors.

| Supplier | Product Identifier | Product Name/Description | Chemical Purity | Isotopic Purity/Enrichment | CAS Number |

| MedchemExpress | HY-B0152S1 | Adenine-¹³C | 99.75%[1] | Not specified | 86967-48-8[1] |

| Cambridge Isotope Laboratories, Inc. | CLM-1654 | Adenine (8-¹³C, 95%) | 98%[2] | 95% at the 8-position | 86967-48-8 |

| GlpBio | GC68624 | Adenine-¹³C | >98.00% | Not specified | 86967-48-8 |

| Sigma-Aldrich | - | 2-(Methyl- ¹³C,d₃-thio)adenine | 97% (CP) | 99 atom % ¹³C | 1216721-76-4 |

Note: Sigma-Aldrich provides a derivative of adenine. Researchers should verify the specific labeled positions and overall enrichment to ensure suitability for their experimental design.

Core Applications in Research and Development

High-purity Adenine-¹³C is primarily utilized in three key areas:

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, Adenine-¹³C is introduced into cellular systems to track the flow of carbon through various metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry or NMR, researchers can quantify the rates (fluxes) of biochemical reactions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying novel drug targets.

-

Biomolecular NMR Spectroscopy: Isotopic labeling is essential for enhancing signal sensitivity and resolving complex structures in NMR spectroscopy. Adenine-¹³C can be incorporated into RNA or DNA, or into protein-bound cofactors, to aid in the structural and dynamic analysis of these macromolecules and their interactions.

-

Internal Standards for Mass Spectrometry: Due to its distinct mass, Adenine-¹³C serves as an ideal internal standard for the accurate quantification of unlabeled adenine in biological samples via mass spectrometry (GC-MS or LC-MS). This application is vital in pharmacokinetics and metabolomics studies.

Experimental Protocols and Methodologies

The following section details a generalized protocol for a stable isotope labeling experiment using Adenine-¹³C to trace metabolic pathways in cell culture.

Protocol: ¹³C Metabolic Labeling Experiment

-

Cell Culture and Media Preparation:

-

Culture cells of interest to mid-log phase under standard conditions.

-

Prepare a labeling medium by supplementing a base medium (lacking native adenine, if possible) with a known concentration of Adenine-¹³C. The concentration should be optimized based on the specific cell line and experimental goals.

-

-

Isotope Labeling:

-

Remove the standard culture medium from the cells.

-

Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Introduce the prepared ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined duration. The time course should be optimized to achieve isotopic steady-state, where the ¹³C enrichment in key metabolites becomes stable.

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol chilled to -80°C.

-

Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells (e.g., via sonication or freeze-thaw cycles) to release intracellular metabolites.

-

Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolite extract.

-

-

Sample Analysis:

-

Dry the metabolite extract, typically using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for the analytical platform.

-

Analyze the sample using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from Adenine-¹³C, allowing for the determination of mass isotopologue distributions (MIDs).

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use the corrected MIDs to calculate metabolic flux ratios or perform comprehensive metabolic flux analysis using specialized software.

-

Visualization of Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis in Bacteria Using Adenine-13C

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. While ¹³C-glucose is a commonly used tracer for central carbon metabolism, employing ¹³C-labeled adenine offers a targeted approach to investigate purine metabolism, including nucleotide biosynthesis, salvage pathways, and their interplay with central carbon metabolism. These pathways are crucial for DNA replication, RNA synthesis, and cellular energy homeostasis, making them attractive targets for antimicrobial drug development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Adenine-¹³C for metabolic flux analysis in bacteria.

Application Notes

Principle of Adenine-¹³C Metabolic Flux Analysis

Bacteria can synthesize purines de novo or acquire them from the environment through salvage pathways. By providing ¹³C-labeled adenine as a tracer, researchers can track the incorporation of the labeled carbon atoms into various metabolites. The distribution of ¹³C in downstream molecules, such as ATP, GTP, and nucleic acids, reveals the relative activities of the purine salvage pathway versus the de novo synthesis pathway. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to measure the mass isotopomer distributions (MIDs) of key metabolites. These MIDs, along with a stoichiometric model of bacterial metabolism, are used to calculate intracellular metabolic fluxes.[1][2]

Key Applications

-

Elucidating Purine Salvage and De Novo Synthesis Fluxes: Quantify the contribution of exogenous adenine to the total purine nucleotide pool. This is critical for understanding bacterial nutrient acquisition and metabolism in different environments.

-

Identifying Drug Targets: The purine synthesis and salvage pathways contain numerous enzymes that can be targeted for antimicrobial drug development. MFA can identify essential pathways and bottlenecks, aiding in the selection of promising drug targets.

-

Investigating Mechanisms of Action of Antimicrobials: Assess how antibiotics that target nucleotide metabolism perturb metabolic fluxes, providing insights into their efficacy and potential resistance mechanisms.

-

Characterizing Mutant Strains: Compare the metabolic phenotypes of wild-type and genetically modified bacterial strains to understand the function of specific genes involved in purine metabolism.

Data Presentation

Quantitative flux data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or bacterial strains. The following table provides an example of how metabolic flux data, particularly focusing on purine metabolism, can be summarized. The values presented are hypothetical and for illustrative purposes.

| Metabolic Reaction | Reaction Abbreviation | Wild-Type Flux (mmol/gDW/h) | Mutant/Treated Flux (mmol/gDW/h) |

| Adenine uptake | ADE_uptake | 1.5 | 0.8 |

| Adenine phosphoribosyltransferase | APT | 1.2 | 0.6 |

| Adenosine kinase | ADK | 0.3 | 0.2 |

| De novo IMP synthesis | DN_IMP | 2.0 | 3.5 |

| IMP dehydrogenase | IMPDH | 1.0 | 1.8 |